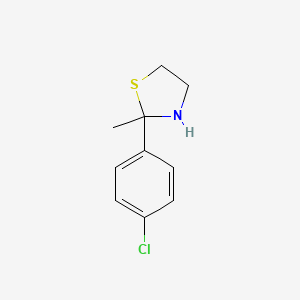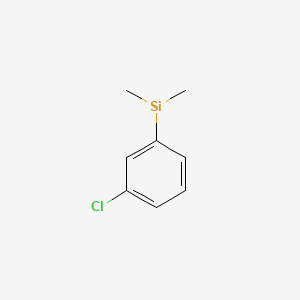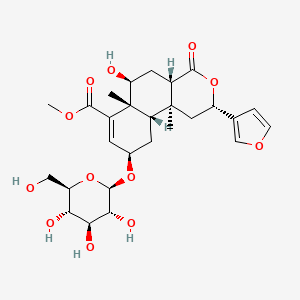
Tinosporoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tinosporoside A is a chemical compound classified as a clerodane diterpenoid. It was first isolated from the vines of Tinospora crispa, a plant known for its medicinal properties. This compound has garnered attention due to its potential pharmacological activities, particularly its anti-hyperglycemic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tinosporoside A involves the extraction from the vines of Tinospora crispa. The process typically includes extensive spectroscopic analysis to establish the structure of the compound . Specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, indicating that most research relies on natural extraction methods.
Industrial Production Methods: The extraction process involves isolating the compound from the plant material using solvents and chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Tinosporoside A, like other clerodane diterpenoids, can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.
Scientific Research Applications
Tinosporoside A has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of clerodane diterpenoids and their chemical properties.
Industry: While industrial applications are limited, its pharmacological properties make it a compound of interest for pharmaceutical development.
Mechanism of Action
Tinosporoside A exerts its effects by enhancing glucose uptake in skeletal muscle cells. This is mediated through the activation of phosphoinositide 3-kinases (PI3Ks) and 5’ AMP-activated protein kinase (AMPK) signaling pathways . The compound increases the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, facilitating glucose entry into the cells .
Comparison with Similar Compounds
Tinosporoside A is unique among clerodane diterpenoids due to its specific structure and pharmacological properties. Similar compounds include:
Columbin: Another clerodane diterpenoid with similar anti-hyperglycemic properties.
Palmarin: Known for its medicinal properties, including anti-inflammatory effects.
Chasmanthin: Another diterpenoid with potential pharmacological activities.
This compound stands out due to its specific mechanism of action in enhancing glucose uptake, making it a promising candidate for diabetes research and treatment.
Properties
Molecular Formula |
C27H36O12 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6-hydroxy-6a,10b-dimethyl-4-oxo-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C27H36O12/c1-26-9-16(12-4-5-36-11-12)38-24(34)14(26)8-19(29)27(2)15(23(33)35-3)6-13(7-18(26)27)37-25-22(32)21(31)20(30)17(10-28)39-25/h4-6,11,13-14,16-22,25,28-32H,7-10H2,1-3H3/t13-,14+,16-,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1 |
InChI Key |
RLDBFEYEGMFZOM-RPAZSMEJSA-N |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)[C@H]1C[C@@H]([C@@]3([C@H]2C[C@H](C=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O)C5=COC=C5 |
Canonical SMILES |
CC12CC(OC(=O)C1CC(C3(C2CC(C=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C)O)C5=COC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


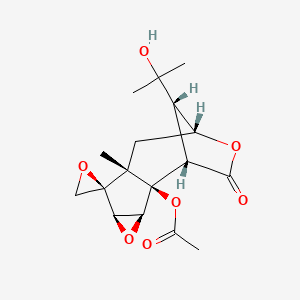
![[Orn5]-URP acetate](/img/structure/B14752167.png)
![(1R,6R,8R,9R,10R,15R,17R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B14752169.png)
![Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate](/img/structure/B14752174.png)
![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
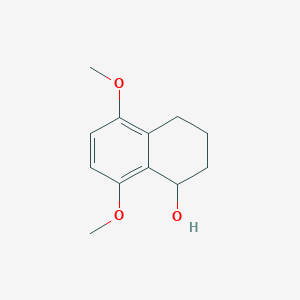

![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)
![5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole](/img/structure/B14752226.png)
